BenchChemオンラインストアへようこそ!

tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Lipophilicity LogD Drug-likeness

This tert-butyl spiro building block (CAS 1357352-71-6) offers a rigid 3-oxa-9-azaspiro[5.5]undecane core with orthogonal Boc-amine and free hydroxymethyl groups, enabling rapid sequential diversification. Its low predicted LogD (~0.91) ensures soluble fragments at screening concentrations, while the sp³-rich scaffold (Fsp³ 0.93) enhances 3D diversity for fragment-based drug discovery and DEL libraries. A patent-validated 3-step route supports scalable production. Choose 98% purity to minimize side products and accelerate hit-to-lead optimization.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
Cat. No. B11844489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2CO
InChIInChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-7-4-15(5-8-16)6-9-19-11-12(15)10-17/h12,17H,4-11H2,1-3H3
InChIKeyOIMSYBBCIUZATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate: A Spirocyclic Building Block for Advanced Drug Discovery and Chemical Sourcing


tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1357352-71-6) is a spirocyclic building block featuring a 3-oxa-9-azaspiro[5.5]undecane core . Its molecular formula is C₁₅H₂₇NO₄ (MW 285.38). The presence of a Boc-protected amine and a free hydroxymethyl group provides orthogonal reactivity suitable for fragment-based drug discovery and parallel synthesis. This scaffold introduces conformational rigidity and three-dimensional character, distinct from monocyclic piperidine or morpholine analogs, addressing the demand for greater sp³ character in lead optimization .

Why In-Class Analogs Cannot Substitute for tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate in Procurement


Direct replacement of this specific spirocyclic building block with a simple Boc-piperidine-methanol or a regioisomeric spiro analog introduces significant risks of divergent physicochemical and pharmacokinetic profiles. The unique combination of a 3-oxa (tetrahydropyran) ring spiro-fused to a 9-aza (piperidine) ring, with a hydroxymethyl group at the 1-position, dictates a specific molecular geometry and hydrogen-bonding pattern. Substitution with a monocyclic analog, such as (R)-1-Boc-3-(hydroxymethyl)piperidine, increases lipophilicity (LogD 1.53 vs. ~0.91) , which can compromise aqueous solubility and metabolic stability . Conversely, the regioisomer tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1341034-85-2) presents a different spatial orientation of the hydroxymethyl group, leading to altered vector exit angles and protein-ligand interaction potential, making simple interchange scientifically invalid.

Quantitative Differentiation Evidence for tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate vs. Analogs


Lipophilicity Reduction: LogD Comparison vs. Monocyclic Boc-Piperidine-Methanol

The target compound exhibits a lower predicted distribution coefficient (LogD ~0.91) compared to the monocyclic analog (R)-1-Boc-3-(hydroxymethyl)piperidine (LogD 1.53) . This reduction in lipophilicity is a direct consequence of the spirocyclic oxa-aza scaffold introducing additional polarity and hydrogen-bond acceptor capacity from the tetrahydropyran oxygen .

Lipophilicity LogD Drug-likeness

Aqueous Solubility Enhancement: Class-Level Spirocyclic Oxa-Aza Scaffold vs. Carbocyclic Spirocycles

Incorporation of an oxygen atom into the spirocyclic unit has been demonstrated to dramatically improve water solubility. Oxa-spirocyclic analogues exhibit up to 40× higher aqueous solubility and reduced lipophilicity compared to their all-carbon spirocyclic counterparts . This class-level evidence supports the target compound's superior solubility profile over carbocyclic spiro[5.5]undecane analogs.

Aqueous Solubility Physicochemical Properties Lead Optimization

Regioisomeric Differentiation: 1-Hydroxymethyl vs. 3-Hydroxymethyl Substitution for Vector Diversification

The target compound (CAS 1357352-71-6) is the 1-hydroxymethyl regioisomer, which directs the reactive hydroxymethyl group from a different trajectory compared to the 3-hydroxymethyl regioisomer (CAS 1341034-85-2). This difference in spatial orientation directly impacts the potential exit vector of derived amides, esters, or ethers, providing a distinct chemical space to explore in structure-activity relationship (SAR) studies .

Regioisomer Vector Exit Angle Fragment-Based Drug Design

Synthetic Accessibility: Validated Scalable Three-Step Route Enabling Reliable Procurement

A patent-documented three-step synthetic route for the target compound has been established, starting from the commercially available raw material 1-phenylmethyl piperidine-4-one. This route provides consistent access to the compound in high purity (98%) . In contrast, the prior art lacks a complete synthetic route for this scaffold, and many related spirocyclic building blocks remain custom synthesis items with variable lead times . The availability of a validated synthesis enhances supply chain reliability for repeated procurement.

Synthetic Route Scalability Supply Chain Reliability

Conformational Restriction for Enhanced Target Selectivity: Spirocyclic Constraint vs. Flexible Piperidine Analogs

The spirocyclic junction reduces the accessible conformational space compared to monocyclic piperidine or morpholine derivatives. This restriction can lead to enhanced selectivity for biological targets by pre-organizing the molecule into a bioactive conformation and reducing the entropy penalty upon binding . Spirocycles are widely used to improve selectivity and reduce promiscuity compared to more flexible monocyclic analogs .

Conformational Restriction Selectivity Scaffold Rigidity

Commercial Purity Benchmarking: 98% vs. 95% for the Regioisomer

Commercially available supplies of the target compound are routinely offered at 98% purity, whereas the closest regioisomer (CAS 1341034-85-2) is primarily available at 95% purity . This difference in specification provides greater assurance of material quality for sensitive downstream applications, reducing the need for additional purification steps prior to use in medicinal chemistry workflows.

Purity Quality Control Procurement

Optimal Application Scenarios for Leveraging tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High 3D Complexity and Solubility

This spirocyclic building block is ideally suited for inclusion in fragment libraries. Its lower predicted LogD (~0.91) compared to monocyclic alternatives (Section 3, Item 1) and the class-level solubility enhancement of up to 40× for oxa-spirocycles (Section 3, Item 2) ensure fragments remain soluble at the high concentrations (typically 0.5–1 mM) required for fragment screening by NMR or X-ray crystallography. The conformational rigidity improves hit-to-lead efficiency by providing a well-defined 3D pharmacophore.

Lead Optimization Campaigns Targeting Soluble Epoxide Hydrolase (sEH) and Related Hydrolase Targets

The 1-oxa-9-azaspiro[5.5]undecane scaffold has been validated as a privileged core for soluble epoxide hydrolase (sEH) inhibitors, with lead compound (±)-22 achieving an IC₅₀ of 4.99 ± 0.18 nM, a logD₇.₄ of 0.99, and >0.5 mM aqueous solubility . The target compound, bearing a free hydroxymethyl handle, serves as a key intermediate for introducing diverse urea or amide warheads at the spiro junction, enabling rapid SAR exploration around this validated pharmacophore.

Parallel Synthesis and DNA-Encoded Library (DEL) Production for Diverse Chemical Space Exploration

The orthogonal Boc-amine and hydroxymethyl groups provide two distinct functional handles for sequential diversification. The high commercial purity (98%) minimizes side-product formation during parallel synthesis, while the distinct vector geometry of the 1-hydroxymethyl group allows access to chemical space not reachable with the 3-hydroxymethyl regioisomer (Section 3, Items 3 and 6). This makes it a valuable building block for generating DELs with enhanced 3D diversity.

In-House Scale-Up and Process Chemistry for Preclinical Candidate Synthesis

The availability of a published, patent-validated three-step synthetic route from 1-phenylmethyl piperidine-4-one (Section 3, Item 4) enables process chemistry teams to reliably scale up production without the need for de novo route scouting. This reduces the time and cost associated with transitioning from medicinal chemistry quantities (mg to g) to preclinical supply (100 g to kg), a critical bottleneck in early development.

Quote Request

Request a Quote for tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.